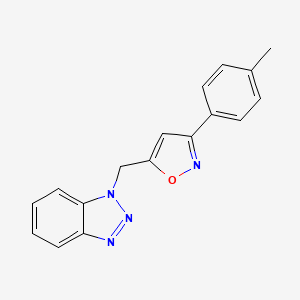
3-(4-Methylphenyl)-5-(1H-benzotriazole-1-ylmethyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylphenyl)-5-(1H-benzotriazole-1-ylmethyl)isoxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It belongs to the class of isoxazole derivatives and has shown promising results in scientific research. In
Mecanismo De Acción
The exact mechanism of action of 3-(4-Methylphenyl)-5-(1H-benzotriazole-1-ylmethyl)isoxazole is not fully understood. However, it has been suggested that it may work by inhibiting certain enzymes or proteins that are involved in the development of various diseases. It may also work by modulating the immune system and reducing inflammation.
Biochemical and Physiological Effects:
Several studies have shown that 3-(4-Methylphenyl)-5-(1H-benzotriazole-1-ylmethyl)isoxazole has significant biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-Methylphenyl)-5-(1H-benzotriazole-1-ylmethyl)isoxazole in lab experiments is its potential to inhibit the growth of cancer cells and reduce inflammation. It is also relatively easy to synthesize, making it a cost-effective option for research. However, one of the limitations is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments to study its effects.
Direcciones Futuras
There are several future directions for research on 3-(4-Methylphenyl)-5-(1H-benzotriazole-1-ylmethyl)isoxazole. One area of interest is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Another area of interest is its potential use in the development of new anti-cancer drugs. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.
Conclusion:
In conclusion, 3-(4-Methylphenyl)-5-(1H-benzotriazole-1-ylmethyl)isoxazole is a chemical compound that has shown potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. While there is still much to learn about this compound, it holds promise for the development of new treatments and therapies in the future.
Métodos De Síntesis
The synthesis of 3-(4-Methylphenyl)-5-(1H-benzotriazole-1-ylmethyl)isoxazole is a complex process that involves several steps. One of the most commonly used methods for its synthesis is the reaction of 4-methylphenyl hydrazine with 1-benzotriazolecarbaldehyde, followed by cyclization with hydroxylamine-O-sulfonic acid. The final product is obtained by purification through column chromatography.
Aplicaciones Científicas De Investigación
3-(4-Methylphenyl)-5-(1H-benzotriazole-1-ylmethyl)isoxazole has shown potential applications in scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. It has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propiedades
IUPAC Name |
5-(benzotriazol-1-ylmethyl)-3-(4-methylphenyl)-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O/c1-12-6-8-13(9-7-12)16-10-14(22-19-16)11-21-17-5-3-2-4-15(17)18-20-21/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPCRACBSTKYSSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)CN3C4=CC=CC=C4N=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}-1H-1,2,3-benzotriazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-ethyl-7-((4-methylbenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2553707.png)
![N-(5-((1-phenylethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2553711.png)


![N-(5-chloro-2,4-dimethoxyphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2553714.png)
![2-[[2-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(4-fluorophenyl)butanamide](/img/structure/B2553715.png)


![7-benzoyl-5-(4-methoxybenzyl)-[1,3]dioxolo[4,5-g]quinolin-8(5H)-one](/img/structure/B2553718.png)
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclobutane-1-carboxylic acid](/img/structure/B2553724.png)



